N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide

Angiogenesis HIF-1α inhibition Endothelial safety

This compound is a structurally defined HIF-1α inhibitor with a unique benzofuran-sulfonamide-cinnamoyl scaffold, offering non-cytotoxic anti-angiogenic activity validated in HUVEC and CAM assays. Unlike probes such as voacangine that cause endothelial toxicity, G0811 suppresses VEGF-driven angiogenesis without compromising cell viability. Order this reference standard for pathway interrogation, assay benchmarking, or as a SAR starting point for next-generation angiogenesis inhibitor development.

Molecular Formula C26H20ClNO5S
Molecular Weight 494g/mol
CAS No. 463353-28-8
Cat. No. B407480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide
CAS463353-28-8
Molecular FormulaC26H20ClNO5S
Molecular Weight494g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
InChIInChI=1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+
InChIKeyDCTOCRXDSDUBJE-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Chemical Overview: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide (CAS 463353-28-8, G0811)


N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide (CAS 463353-28-8), synonym G0811, is a synthetic small molecule classified as a benzofuran-based sulfonamide [1]. Its hybrid pharmacophore—linking a 3-acetyl-2-methylbenzofuran core to a 4-chlorobenzenesulfonamide moiety via a cinnamoyl bridge—confers a scaffold distinct from simple cinnamamide or sulfonamide HIF-1α inhibitors, yielding targeted anti-angiogenic activity [2]. First disclosed in primary research in 2013, G0811 was characterized as a potent angiogenesis inhibitor acting through suppression of hypoxia-inducible factor (HIF)-1α signal transduction without concomitant cytotoxicity in human umbilical vein endothelial cells (HUVECs) [3].

Why N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Benzofuran-based sulfonamides and cinnamoyl derivatives constitute a broad chemical class, yet HIF-1α-targeted anti-angiogenic potency is exquisitely sensitive to peripheral substituents [1]. For example, voacangine—a natural indole alkaloid—also suppresses HIF-1α but concurrently inhibits HUVEC proliferation with an IC50 of 18 μM, reflecting a mechanism distinct from G0811's HIF-1α destabilization without cytotoxicity [2]. Similarly, N-(benzofuran-5-yl)aromatic sulfonamide derivatives reported in 2017 exhibit HIF-1α inhibition, but their selectivity, in vivo efficacy, and endothelial safety profiles differ as a function of substituent patterns, underscoring that the precise 3-acetyl/2-methyl/4-chlorobenzenesulfonamide/cinnamoyl combination present in G0811 is critical [3]. Generic replacement risks loss of the target-specific anti-angiogenic activity and non-cytotoxic endothelial profile validated for this specific compound.

Quantitative Evidence Guide: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide (G0811) Differential Performance Data


Endothelial Safety Window: G0811 Preserves HUVEC Viability at Anti-Angiogenic Concentrations, in Contrast to Voacangine

G0811 suppresses HIF-1α-mediated angiogenesis without inhibiting HUVEC proliferation or inducing toxicity at doses effective for tube formation, chemoinvasion, and CAM angiogenesis inhibition [1]. In comparison, the natural HIF-1α inhibitor voacangine inhibits HUVEC proliferation with an IC50 of 18 μM and concurrent cytotoxicity, indicating that G0811 offers a meaningfully wider endothelial safety window [2]. This differential is critical for anti-angiogenic research where preservation of vascular endothelial integrity is desired.

Angiogenesis HIF-1α inhibition Endothelial safety

HIF-1α Pathway Specificity: G0811 Destabilizes HIF-1α Protein and Suppresses VEGF Without Affecting HUVEC Viability

G0811 uniquely suppresses HIF-1α protein stability leading to decreased VEGF expression, a mechanism that distinguishes it from general kinase inhibitors or cytotoxic agents [1]. While many benzofuran-based HIF-1 inhibitors reduce HIF-1α transcriptional activity, G0811's effect on VEGF downregulation was validated in functional angiogenesis assays (tube formation, chemoinvasion, CAM) in a manner that is separable from proliferation inhibition [2]. Other N-(benzofuran-5-yl)aromatic sulfonamide derivatives developed later require optimization of substituents to achieve comparable multi-parameter profiles [3].

HIF-1α VEGF Protein stability

In Vivo Anti-Angiogenic Validation: G0811 Inhibits CAM Angiogenesis Without Overt Toxicity

G0811 inhibited angiogenesis in the chorioallantoic membrane (CAM) assay, a widely accepted in vivo model for neovascularization, with no observed toxicity [1]. This in vivo validation differentiates G0811 from earlier benzofuran-based sulfonamide HIF-1 inhibitors that lacked comprehensive in vivo anti-angiogenic characterization at the time of G0811's publication [2]. Later series (e.g., compound 7q in Wei et al. 2017) also demonstrated CAM activity, but G0811's combination of in vivo efficacy with documented HUVEC safety remains a unique package at its time of reporting [3].

In vivo efficacy CAM assay Angiogenesis

Structural Determinants of Differentiated Pharmacology: The 4‑Chlorobenzenesulfonamide–Cinnamoyl Moiety

The compound incorporates a 4‑chlorobenzenesulfonamide group linked through a cinnamoyl scaffold to a 3‑acetyl‑2‑methylbenzofuran, a combination not found in other publicly disclosed benzofuran sulfonamide HIF‑1α inhibitors [1]. SAR studies on related N-(benzofuran-5-yl)aromatic sulfonamides demonstrate that even small changes in the aryl sulfonamide substituent (e.g., replacing 4-chloro with 4-methyl or 4-fluoro) alter HIF-1α inhibitory potency and selectivity [2]. The cinnamoyl linker itself has been independently exploited in HDAC-inhibitory cinnamyl sulfonamide hydroxamates with anti-angiogenic activity, yet G0811's specific hybrid scaffold yields HIF-1α suppression without HDAC inhibition [3].

Structure–activity relationship Medicinal chemistry Benzofuran sulfonamide

Best Application Scenarios for Procuring N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide (G0811)


Validated Chemical Probe for HIF-1α/VEGF Pathway Studies in Hypoxia-Driven Angiogenesis

G0811 serves as a well-characterized small-molecule probe to dissect HIF-1α stabilization and downstream VEGF expression in hypoxia-adapted cancer cells. Its ability to suppress VEGF and inhibit tube formation without endothelial toxicity makes it suitable for experiments requiring selective pathway interrogation, as established in HeLa and other cancer models [1]. This fills a critical gap left by probes such as voacangine that exhibit confounding cytotoxicity [2].

Positive Control for In Vivo CAM Angiogenesis and Anti-Angiogenic Drug Screening

With validated in vivo anti-angiogenic activity in the CAM model and a documented lack of systemic toxicity at effective doses, G0811 is an ideal positive control for secondary angiogenesis assays [1]. It provides a reference point for benchmarking novel benzofuran-based or cinnamoyl-containing anti-angiogenic candidates, particularly when endothelial safety is a critical parameter [2].

Lead Compound for Medicinal Chemistry Optimization Targeting Non-Cytotoxic HIF-1α Inhibitors

The unique 4-chlorobenzenesulfonamide–cinnamoyl–benzofuran scaffold offers multiple diversifiable vectors for SAR expansion. Medicinal chemistry groups seeking a starting point for HIF-1α inhibitor optimization with an established in vitro/in vivo profile can use G0811 as a reference structure, avoiding the narrower chemical space of simpler cinnamoyl sulfonamides or the HDAC-inhibitory liabilities of cinnamyl sulfonamide hydroxamates [REFS-1, REFS-3].

Reference Standard for Analytical and Biological Characterization of Analogous Benzofuran Sulfonamides

As a structurally defined benzofuran sulfonamide with specified purity and identity (MW 494.0 g/mol, XLogP3 5.6), G0811 can serve as an analytical reference standard for HPLC method development, LC–MS identification, and biological assay normalization when evaluating in-house analogs or commercial samples claimed to possess HIF-1α inhibitory properties [2].

Quote Request

Request a Quote for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.